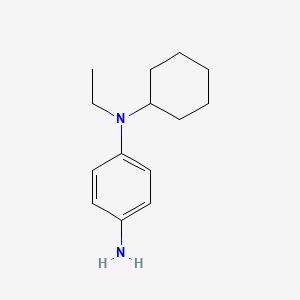

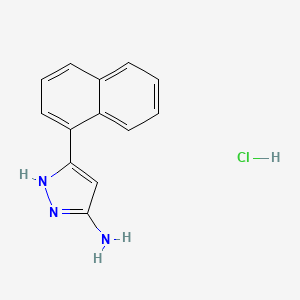

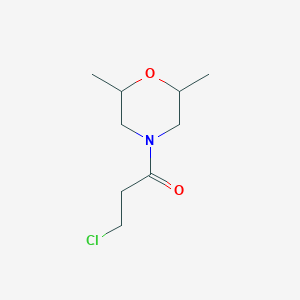

![molecular formula C15H17N3 B1318066 {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine CAS No. 954269-06-8](/img/structure/B1318066.png)

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine” is a complex organic molecule that contains an isoquinoline and a pyridine ring . Isoquinolines are a type of heterocyclic aromatic organic compound similar to quinolines . Pyridines are a class of organic compounds with a six-membered ring with one nitrogen atom and five carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoquinoline and pyridine rings, connected by a methanamine linker . The exact structure would depend on the specific positions of these components in the molecule.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its molecular weight, solubility, melting point, and other properties .Scientific Research Applications

Catalytic Applications

Mononuclear ruthenium complexes with pentadentate ligands, including N,N-bis[(isoquinolin-1-yl)methyl][6-(pyridin-2-yl)pyridin-2-yl]methanamine (DIQ-Bpy), demonstrate unique catalytic properties. The complex [Ru(DIQ-Bpy)(H2O)]2+ has been studied for its ability to oxidize water in the presence of CeIV. This process is crucial for understanding and improving catalytic reactions involving water oxidation, a fundamental reaction for artificial photosynthesis and sustainable energy production (Vennampalli et al., 2014).

Antimicrobial Properties

Isoquinoline derivatives, including those resembling the structure of {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine, have been synthesized and shown to exhibit significant antimicrobial activities. A study conducted by Thomas et al. demonstrated that a series of these derivatives displayed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).

Synthetic Methodology Development

The synthesis of pyrimido[6,1-a]isoquinolines is of interest due to their potential physiological activities. Fisyuk and Mukanov developed a new method for synthesizing these compounds, which involves intramolecular amidoalkylation of heterocyclic acyliminium. This method presents a novel approach to constructing complex molecular structures that could have various applications in pharmaceuticals and material science (Fisyuk & Mukanov, 2003).

Hydrogenation Reactions

Catalysts based on quinazoline structures, closely related to {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine, have been utilized in efficient transfer hydrogenation reactions. These reactions are crucial in the production of various chemicals and pharmaceuticals, showcasing the versatility and importance of such catalysts in industrial applications (Karabuğa et al., 2015).

Enantioselective Synthesis

The enantioselective synthesis of compounds structurally similar to {6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine is crucial for developing pharmaceuticals with specific biological activities. Selfridge et al. demonstrated the synthesis of enantiopure 10-Nornaltrexones, highlighting the importance of stereochemistry in the biological function of pharmaceutical compounds (Selfridge et al., 2014).

Safety And Hazards

Future Directions

properties

IUPAC Name |

[6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-12-5-6-15(17-10-12)18-8-7-13-3-1-2-4-14(13)11-18/h1-6,10H,7-9,11,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHRNHRZICICMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

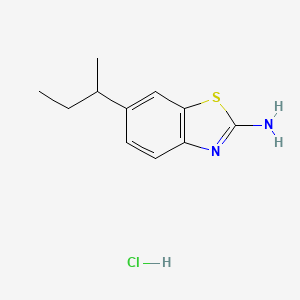

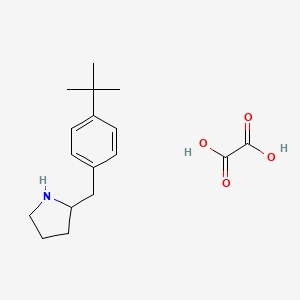

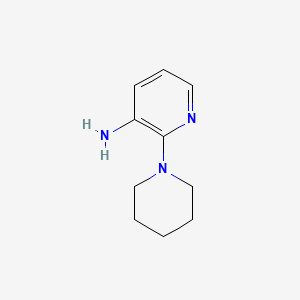

![5,6,7,8-Tetrahydro-4H-cyclohepta[d]thiazol-2-amine hydrobromide](/img/structure/B1317985.png)

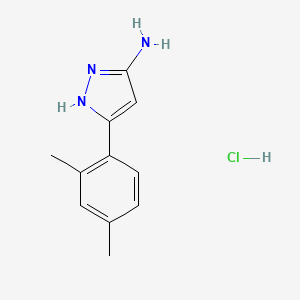

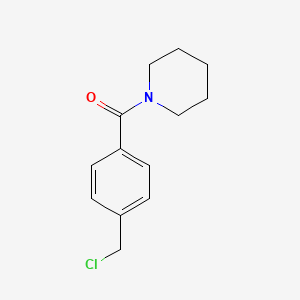

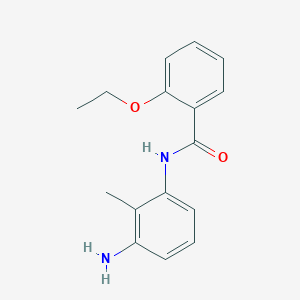

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)